Lotilaner
Übersicht
Beschreibung
Lotilaner is an antiparasitic agent used to treat Demodex blepharitis . It is an ectoparasiticide that is a member of the isoxazoline family of compounds . Lotilaner has largely been used for veterinary uses as an antiparasitic agent to treat flea and tick infestations in animals . It is also used as an eye drop for the treatment of blepharitis (inflammation of the eyelid) caused by infestation by Demodex (tiny mites) .
Molecular Structure Analysis
Lotilaner has a chemical formula of C20H14Cl3F6N3O3S and a molecular weight of 596.75 g/mol . The IUPAC name for Lotilaner is 3-Methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide .
Chemical Reactions Analysis
Lotilaner is a gamma-aminobutyric acid (GABA)-gated chloride channel inhibitor selective for mites . Inhibition of these GABA chloride channels causes a paralytic action in the target organism leading to its death . Following oral administration in fed cats, lotilaner was readily absorbed and peak blood concentrations reached within four hours .
Physical And Chemical Properties Analysis
Lotilaner has a chemical formula of C20H14Cl3F6N3O3S and a molecular weight of 596.76 g/mol . It is a solid substance and has a solubility of >100 mg/mL in DMSO .
Wissenschaftliche Forschungsanwendungen
Application: Treatment of Parasitic Infections in Invertebrates
- Scientific Field: Parasitology
- Summary of Application: Lotilaner, a novel isoxazoline ectoparasiticide, is used as a potent non-competitive antagonist of insects (fly) γ-aminobutyric acid-gated chloride channels (GABACls). It has excellent ectoparasiticide properties .
- Methods of Application: The study involved gene identification, cDNA cloning, and functional expression in Xenopus oocytes of various GABACls. Automated Xenopus oocyte two-electrode voltage clamp electrophysiology was used to assess GABACls functionality .
- Results: Lotilaner demonstrated potent antagonism of insects’ GABACls. No cross-resistance with dieldrin or fipronil resistance mutations was detected. Lotilaner also showed powerful antagonism of GABACls of acari (ticks) and crustaceans (sea lice), while no activity on a dog GABA A receptor was observed up to a concentration of 10 μM .
Application: Treatment of Flea Infestations in Cats
- Scientific Field: Veterinary Medicine
- Summary of Application: Lotilaner is used for the treatment and prevention of adult Ctenocephalides felis fleas and flea egg production in cats .
- Methods of Application: In a study, cats were treated with lotilaner at a dose rate of 6-9 mg/kg. Each cat was infested with 100 unfed adult fleas on specific days. At 24 h post-treatment or post-infestation, each cat was combed to remove and count adult live fleas .
- Results: Following a single oral administration of lotilaner, the lotilaner group displayed 99.8%-100% efficacy against adult live flea counts as compared to the control group on various days. Adult flea counts from the lotilaner-treated cats were significantly lower than from the control group .
Application: Treatment of Tick Infestations in Dogs
- Scientific Field: Veterinary Medicine
- Summary of Application: Lotilaner is used for the treatment and control of tick infestations in dogs .
- Methods of Application: In a study, dogs were treated with lotilaner at a minimum dose rate of 20 mg/kg. Each dog was infested with ticks on specific days. Ticks were counted in situ at various time points post-treatment .
- Results: Lotilaner started killing ticks quickly, achieving 57.4% efficacy within 12 h. At 48 h post-treatment, and following each subsequent infestation, between-group differences in mean tick counts were significant. From 48 h post-treatment, through the final assessment on Day 37, lotilaner efficacy remained greater than 95% .
Application: Treatment of Infectious Diseases
- Scientific Field: Infectious Diseases
- Summary of Application: Lotilaner targets glutamate-gated chloride channels (GluCls) and is indicated for the treatment of infectious diseases such as blepharitis, meibomian gland dysfunction, Lyme disease, and malaria .
- Methods of Application: The drug was developed by Tarsus Pharmaceuticals, Inc. and has successfully been brought through various stages of clinical trials .
- Results: Lotilaner has been approved for use in the United States and is expected to receive approval in China in the near future. It is expected to have a significant impact on the treatment of infectious and ocular diseases .
Application: Treatment of Eye Diseases
- Scientific Field: Ophthalmology
- Summary of Application: Lotilaner is used for the treatment of blepharitis (inflammation of the eyelid) caused by infestation by Demodex (tiny mites) .
- Methods of Application: Lotilaner is used as an eye drop .
- Results: It was approved for medical use in the United States in July 2023. The US Food and Drug Administration (FDA) considers it to be a first-in-class medication .
Application: Treatment of Epilepsy, Anxiety, and Sleep Disorders
- Scientific Field: Neurology
- Summary of Application: Lotilaner is being researched for potential applications in the treatment of conditions such as epilepsy, anxiety disorders, and sleep disorders .
- Methods of Application: The research is still ongoing, and the specific methods of application are not yet fully established .
- Results: The research suggests that Lotilaner can help regulate neuronal activity and restore the balance of neurotransmitters, which could be beneficial in treating these conditions .
Application: Prevention of Tick Bites in Humans
- Scientific Field: Infectious Diseases
- Summary of Application: Tarsus Pharmaceuticals has conducted phase II studies of lotilaner as a remedy to prevent tick bites in humans .
- Methods of Application: The research is still ongoing, and the specific methods of application are not yet fully established .
- Results: The research suggests that Lotilaner can help prevent tick bites in humans, which could be beneficial in preventing tick-borne diseases .
Application: Treatment of Concurrent Parasite Infestations in Dogs
- Scientific Field: Veterinary Medicine
- Summary of Application: Lotilaner, in combination with milbemycin oxime, is sold under the brand name Credelio Plus . It is used in dogs to treat concurrent infestations with parasites living outside (ticks and/or fleas) and inside (worms) the animal’s body .
- Methods of Application: The medication is administered orally .
- Results: The treatment has been found to be effective in controlling both external and internal parasite infestations in dogs .
Zukünftige Richtungen
Lotilaner ophthalmic solution 0.25% (Xdemvy; Tarsus Pharmaceuticals, Inc.) was approved in 2023 in the United States as a treatment for blepharitis secondary to Demodex mite infestation . It is the first pharmaceutical therapy for the treatment of Demodex blepharitis by elimination of the mites . It is expected to be available by prescription by the end of August 2023 .
Eigenschaften
IUPAC Name |
3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKWFBCPLKNOCK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3F6N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027551 | |
Record name | Lotilaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lotilaner | |
CAS RN |
1369852-71-0 | |
Record name | Lotilaner | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lotilaner [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lotilaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOTILANER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.